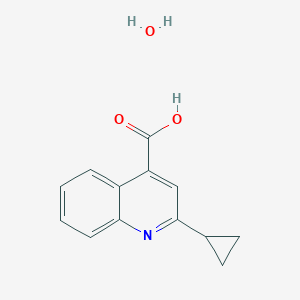

2-Cyclopropyl-4-quinolinecarboxylic acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate is C13H13NO3. Its molecular weight is 231.25 . The InChI code is 1S/C13H11NO2.H2O/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11;/h1-4,7-8H,5-6H2,(H,15,16);1H2 .Physical And Chemical Properties Analysis

2-Cyclopropyl-4-quinolinecarboxylic acid hydrate is a solid at room temperature . The storage temperature is room temperature .Applications De Recherche Scientifique

Antimicrobial Properties

2-Cyclopropyl-4-quinolinecarboxylic acid hydrate exhibits promising antimicrobial activity. Researchers have investigated its potential as an antibacterial and antifungal agent. Its mechanism of action involves disrupting essential cellular processes in microorganisms, making it a candidate for novel drug development .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation-related damage. Researchers are exploring its use in conditions such as arthritis, inflammatory bowel disease, and neuroinflammation .

Cancer Research

The quinoline scaffold has attracted attention in cancer research due to its diverse biological activities. 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate could serve as a lead compound for designing targeted anticancer agents. Its effects on cell proliferation, apoptosis, and angiogenesis are areas of active investigation .

Neuroprotective Potential

Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. Some studies suggest that this compound may have neuroprotective properties by preserving neuronal function and reducing oxidative stress. Further research is needed to validate its efficacy .

GABA Receptor Modulation

Gamma-aminobutyric acid (GABA) receptors play a crucial role in neurotransmission and neuronal excitability. Researchers have explored the interaction of 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate with GABA receptors. Understanding its effects on receptor subtypes could lead to novel therapies for anxiety, epilepsy, and other neurological conditions .

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of this compound is essential for drug development. Researchers investigate its absorption, distribution, metabolism, and excretion (ADME) properties. Insights into its bioavailability and clearance can guide dosing regimens and optimize therapeutic outcomes .

Safety and Hazards

The safety data sheet for 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate provides several precautionary statements. For example, it advises to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray . It also recommends using personal protective equipment as required .

Propriétés

IUPAC Name |

2-cyclopropylquinoline-4-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2.H2O/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11;/h1-4,7-8H,5-6H2,(H,15,16);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWKGZVXOCNEDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B2594698.png)

![3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2594699.png)

![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2594708.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2594710.png)

![[(3-chlorophenyl)carbamoyl]methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2594711.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2594713.png)

![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2594714.png)

![N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide](/img/structure/B2594716.png)